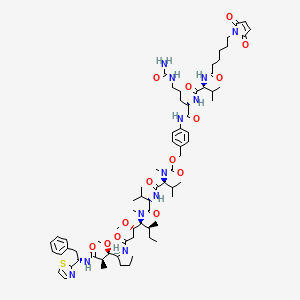
GC7 Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor . It plays a key role in protein synthesis, specifically in the elongation of polypeptide chains . Its activity is critically dependent on hypusination, a post-translational modification of a specific lysine residue .
Molecular Structure Analysis
The molecular formula of GC7 Sulfate is C8H22N4O4S . It has a molecular weight of 270.35 .Chemical Reactions Analysis
GC7 Sulfate inhibits the activation of eukaryotic translation initiation factor 5A2 (eIF5A2) by inhibiting DHS activity . It reduces the cell population in the G1-phase of the cell cycle by 42% and increases the number of cells in the S-phase by 44% .Physical And Chemical Properties Analysis
GC7 Sulfate is a solid, white to off-white compound .Aplicaciones Científicas De Investigación
Inhibition of Hypusination Process
GC7 Sulfate, also known as N1-guanyl-1,7-diaminoheptane (GC7), is known to be an efficient inhibitor of the hypusination process . Hypusination is a post-translational modification of a specific lysine residue carried out by deoxyhypusine synthase (DHS) and deoxyhypusine hydroxylase (DOHH) . This process is critical for the activity of translation factor 5A (eIF5A), a protein involved in protein synthesis .
Cancer Research
GC7 Sulfate has been found to be overexpressed in several types of cancer . It is involved in diseases such as HIV-1 infection, malaria, and diabetes . Therefore, the development of inhibitors targeting the hypusination process, such as GC7 Sulfate, is considered a promising therapeutic strategy .
Design of New Hypusination Inhibitors
Research has been conducted to understand the binding mechanism of GC7 to DHS, which could provide insights for the design of new and more specific DHS inhibitors . This research could potentially lead to the development of more effective treatments for diseases associated with overexpression of eIF5A .
Enhancing Cisplatin Sensitivity
GC7 Sulfate has been found to enhance the sensitivity of oral cancer cells to cisplatin, a chemotherapy drug . This is achieved through the inhibition of the STAT3 signaling pathway and inactivation of eIF5A2 . This suggests that GC7 Sulfate could potentially be used to improve the efficiency and safety of cisplatin-based chemotherapy in advanced or recurrent oral squamous cell carcinoma (OSCC) patients .
Preventing the Epithelial-Mesenchymal Transition
GC7 Sulfate has been found to prevent the epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This is usually associated with cancer progression and metastasis .
Therapeutic Efficacy of Doxorubicin
GC7 Sulfate has been found to enhance the therapeutic efficacy of doxorubicin, a chemotherapy drug, by inhibiting the activation of eIF5A2 . This suggests that GC7 Sulfate could potentially be used to improve the effectiveness of doxorubicin in the treatment of hepatocellular carcinoma .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(7-aminoheptyl)guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDOWYFCKAAANU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GC7 Sulfate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


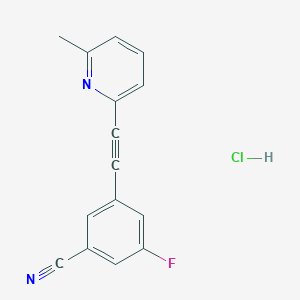
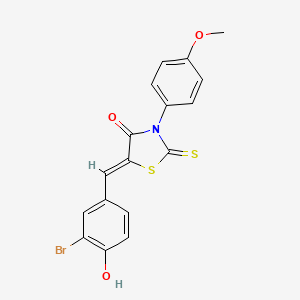
![4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol](/img/structure/B1139199.png)



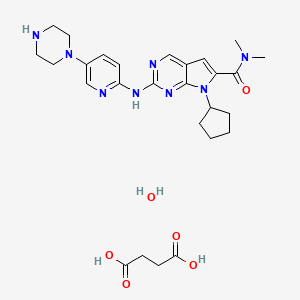


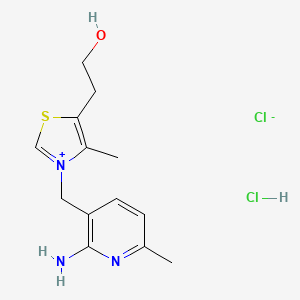

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)
